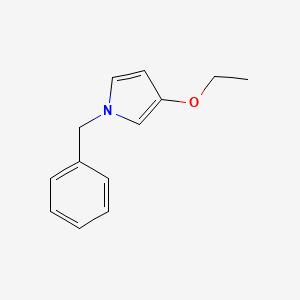

1-benzyl-3-ethoxy-1H-pyrrole

Description

Historical Context and Evolution of Pyrrole (B145914) Chemistry with Relevance to 1-benzyl-3-ethoxy-1H-pyrrole

The journey into the world of pyrroles began in the 19th century, with the isolation of the parent heterocycle. However, the true potential of this class of compounds was unlocked through the development of synthetic methodologies that allowed for the construction of variously substituted pyrrole rings. Several classical named reactions have been pivotal in this regard and provide a historical backdrop to the synthesis of molecules like this compound.

The Paal-Knorr synthesis , first reported in 1884, is a cornerstone of pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). nih.govwikipedia.orgrsc.orgorganic-chemistry.orgyoutube.com This method's versatility allows for the introduction of a substituent on the pyrrole nitrogen, such as the benzyl (B1604629) group in the target molecule, by using the corresponding primary amine (benzylamine in this case). wikipedia.org

Another foundational method is the Hantzsch pyrrole synthesis , dating back to 1890. acs.orgnih.govwikipedia.orgyoutube.com This reaction utilizes the condensation of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgyoutube.com The Hantzsch synthesis and its variations have been instrumental in creating a wide array of substituted pyrroles. acs.orgnih.gov

The Van Leusen pyrrole synthesis , a more modern development, employs tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govresearchgate.netalfa-chemistry.comacs.orgorganic-chemistry.org This method allows for the construction of the pyrrole ring through a [3+2] cycloaddition reaction and has proven to be a powerful tool for synthesizing polysubstituted pyrroles. nih.govresearchgate.net

While these methods provide general pathways to substituted pyrroles, the specific synthesis of this compound has been achieved through a more targeted approach involving the reduction of a lactam precursor. A known synthesis involves the reduction of 1-benzyl-4-ethoxy-1H-pyrrol-2(5H)-one using diisobutylaluminum hydride (DIBAL-H). thieme-connect.de This specific transformation highlights the evolution of synthetic strategies towards the precise construction of highly functionalized pyrrole derivatives.

Significance of the Pyrrole Scaffold in Chemical Science

The pyrrole ring is a privileged scaffold in chemical science due to its presence in a vast number of natural products and synthetic molecules with significant biological and material properties. Its aromatic and electron-rich nature makes it a versatile building block in organic synthesis.

In the realm of medicinal chemistry , pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities. They are key components in drugs targeting a wide range of diseases. The N-benzyl moiety, in particular, is a common feature in many biologically active compounds, often contributing to the molecule's interaction with biological targets. nih.govnih.govnih.govrsc.orgnih.govresearchgate.netnuph.edu.ua Similarly, alkoxy substituents on the pyrrole ring can influence the electronic properties and lipophilicity of the molecule, which in turn can modulate its biological activity.

In materials science , the pyrrole scaffold is a fundamental unit in the design of conducting polymers, dyes, and other functional materials. The ability to tune the electronic properties of the pyrrole ring through substitution makes it an attractive component for creating materials with specific optical and electronic characteristics.

Scope and Objectives of Research on this compound

Specific research focused exclusively on this compound is limited. However, the synthesis of this compound can be understood within the broader objectives of exploring the chemical space of substituted pyrroles. The primary goals of synthesizing and studying a molecule like this compound can be inferred as follows:

Exploration of Synthetic Methodologies: The development of a synthetic route to this compound contributes to the toolkit of organic chemists, providing methods for creating specifically substituted pyrroles that may not be readily accessible through classical methods.

Investigation of Structure-Activity Relationships (SAR): By synthesizing and characterizing this compound, researchers can contribute to the understanding of how the combination of a benzyl group on the nitrogen and an ethoxy group at the 3-position influences the chemical and physical properties of the pyrrole ring.

Potential as a Building Block: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The benzyl group can potentially be removed, and the ethoxy group can be modified, allowing for further functionalization of the pyrrole core.

Screening for Biological Activity: Given the wide range of biological activities exhibited by substituted pyrroles, a primary objective for synthesizing this compound would be to screen it for potential pharmacological effects, such as antimicrobial, anti-inflammatory, or anticancer properties.

While detailed research findings on the specific applications of this compound are not widely published, its structural motifs suggest potential for further investigation in medicinal and materials chemistry.

Chemical Compound Data

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

1-benzyl-3-ethoxypyrrole |

InChI |

InChI=1S/C13H15NO/c1-2-15-13-8-9-14(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3 |

InChI Key |

XZDUMOKIYNCUKU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN(C=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 3 Ethoxy 1h Pyrrole and Its Analogues

Classical Approaches to 1-benzyl-3-ethoxy-1H-pyrrole Synthesis

Classical methods for pyrrole (B145914) synthesis, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, have been the bedrock of heterocyclic chemistry for over a century. nih.govsemanticscholar.orgacs.org These methods typically involve the condensation of dicarbonyl compounds with amines and have been adapted for the synthesis of a wide variety of pyrrole derivatives. researchgate.net

Multi-Step Synthesis Pathways

The synthesis of asymmetrically substituted pyrroles like this compound often necessitates a multi-step approach to control the regiochemistry. A common strategy involves the initial formation of a pyrrole ring with appropriate functional groups that can be subsequently modified. For instance, the Hantzsch pyrrole synthesis, which involves the condensation of an α-haloketone with a β-ketoester and an amine, can be adapted for this purpose. syrris.comnih.gov

A hypothetical multi-step pathway could begin with the Hantzsch reaction between ethyl 3-chloroacetoacetate, an enol ether equivalent, and benzylamine (B48309). However, controlling the condensation and preventing self-condensation can be challenging.

A more controlled, albeit longer, route might involve the initial synthesis of a 3-hydroxypyrrole derivative, followed by O-alkylation. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a cornerstone of pyrrole synthesis. acs.org For this compound, a suitable 1,4-dicarbonyl precursor with a latent hydroxyl or ethoxy group at the 3-position would be required. The reaction would proceed by condensing this dicarbonyl compound with benzylamine, typically under acidic conditions, to yield the desired N-benzylated pyrrole. rsc.orguctm.edu

Key Intermediates and Precursors in this compound Synthesis

The success of classical multi-step syntheses hinges on the availability and reactivity of key intermediates and precursors.

1,4-Dicarbonyl Compounds: For the Paal-Knorr synthesis, a 3-ethoxy-1,4-dicarbonyl compound is the ideal precursor. The synthesis of such a specifically substituted dicarbonyl can itself be a multi-step process.

α-Haloketones and β-Ketoesters: In the Hantzsch synthesis, precursors like ethyl chloroacetate (B1199739) or bromoacetate (B1195939) and a β-ketoester bearing the desired ethoxy group are crucial. syrris.comnih.gov

Benzylamine: This commercially available primary amine serves as the nitrogen source and introduces the N-benzyl substituent. researchgate.netsemanticscholar.org

2,5-Dimethoxytetrahydrofuran (B146720): This compound serves as a synthetic equivalent of a 1,4-dicarbonyl compound and can be condensed with primary amines, like benzylamine, in the presence of an acid catalyst to form N-substituted pyrroles. uctm.edu Subsequent introduction of the 3-ethoxy group would be required.

| Precursor Type | Example | Applicable Synthesis | Role |

| Primary Amine | Benzylamine | Paal-Knorr, Hantzsch | Introduces the N-benzyl group |

| 1,4-Dicarbonyl Equivalent | 2,5-Dimethoxytetrahydrofuran | Paal-Knorr | Forms the pyrrole ring backbone |

| α-Haloketone | Ethyl chloroacetate | Hantzsch | Provides C2 and C3 of the pyrrole ring |

| β-Ketoester | Ethyl acetoacetate | Hantzsch | Provides C4 and C5 of the pyrrole ring |

Modern and Efficient Synthetic Strategies for this compound

Modern synthetic chemistry has focused on developing more efficient, atom-economical, and versatile methods for constructing heterocyclic rings. These include transition metal-catalyzed reactions and cycloadditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for forming C-N and C-C bonds, which are central to the synthesis of substituted pyrroles. nih.govfigshare.com While a direct one-step synthesis of this compound using these methods is not prominently documented, they are instrumental in creating the necessary precursors or in the final-step functionalization of a pre-formed pyrrole ring.

For instance, a pre-existing 3-ethoxypyrrole could undergo N-benzylation using a palladium- or copper-catalyzed Buchwald-Hartwig amination with benzyl (B1604629) bromide. Conversely, a 1-benzylpyrrole (B1265733) could be functionalized at the 3-position. A notable example is the synthesis of polysubstituted N-benzyl-1H-pyrroles through a cascade reaction involving alkynyl Fischer carbenes and α-imino glycine (B1666218) methyl esters. rsc.org Another approach involves the synthesis of 2-substituted pyrroles using palladium, ruthenium, and iron catalysts. uctm.edu The synthesis of various substituted pyrroles has also been achieved from dienyl azides using zinc or rhodium catalysts. organic-chemistry.org

| Catalyst System | Reaction Type | Application in Pyrrole Synthesis | Potential Advantage |

| Palladium/Ligand | Buchwald-Hartwig Amination | N-arylation/alkylation of pyrrole core | Mild conditions, broad substrate scope |

| Copper/Ligand | Ullmann Condensation | N-arylation/alkylation of pyrrole core | Lower cost catalyst |

| Rhodium(II) salts | Cycloaddition/Annulation | Formation of substituted pyrroles from triazoles or isoxazoles uctm.edu | Access to diverse substitution patterns |

| Zinc Iodide | Cyclization | Synthesis of pyrroles from dienyl azides nih.govorganic-chemistry.org | Inexpensive and effective catalyst |

Cycloaddition Reactions in Pyrrole Ring Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, provide a powerful and convergent route to five-membered heterocycles like pyrroles. uchicago.edulibretexts.org In this approach, a three-atom dipole reacts with a two-atom dipolarophile to construct the ring in a single step. vaia.com

The synthesis of N-benzyl-2,5-dihydro-1H-pyrrole derivatives has been accomplished via the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. rsc.org The azomethine ylide can be generated in situ from N-(methoxymethyl)-N-(trimethylsilyl)benzylamine. To obtain this compound, an alkyne bearing an ethoxy group, such as ethoxyacetylene, would serve as the dipolarophile. The initial product would be a dihydropyrrole, which would then require oxidation to the aromatic pyrrole. The synthesis of 3-nitropyrrolidines via dipolar cycloaddition reactions using a modular flow reactor has also been demonstrated. durham.ac.uk

Another strategy involves the reaction of vinyl azides with 1,3-dicarbonyl compounds, which can proceed thermally or be catalyzed by copper(II), to form polysubstituted N-H pyrroles. acs.org Subsequent N-benzylation would yield the target scaffold.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. researchgate.net This includes using safer solvents, reducing waste, and employing catalytic methods. semanticscholar.org In pyrrole synthesis, green approaches often focus on modifying classical reactions. For example, the Paal-Knorr reaction can be performed under solvent-free conditions, using microwave irradiation, or with recyclable catalysts to enhance its green credentials. acs.org

The use of water as a solvent, or replacing hazardous acids like acetic acid with more benign alternatives like lactic acid, has been explored for pyrrole synthesis. semanticscholar.org Furthermore, the development of one-pot, multi-component reactions, where multiple starting materials react in a single vessel to form the final product, is a key aspect of green chemistry as it reduces the number of steps and purification procedures. nih.gov The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another important green strategy. rsc.org Continuous flow synthesis, as demonstrated for pyrrole-3-carboxylic acids, offers advantages in efficiency, safety, and waste reduction compared to traditional batch processes. syrris.comnih.gov

One-Pot and Multicomponent Reactions for Pyrrole Ring Formation

One-pot and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecules like substituted pyrroles from simple precursors in a single reaction vessel. tue.nlorganic-chemistry.org These approaches are particularly attractive as they can reduce the number of purification steps, save time, and minimize waste. organic-chemistry.org Several classical and modern MCRs can be envisioned for the synthesis of this compound and its analogues.

The Paal-Knorr synthesis is a foundational method for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.edutandfonline.com For the synthesis of this compound, a potential 1,4-dicarbonyl precursor would be required, which upon reaction with benzylamine would furnish the N-benzyl-substituted pyrrole ring. The ethoxy group at the 3-position could be introduced by using an appropriately substituted 1,4-dicarbonyl compound. The reaction is typically catalyzed by an acid. tandfonline.com Modern variations of the Paal-Knorr synthesis employ a range of catalysts, including Lewis acids and solid-supported reagents, to improve yields and reaction conditions. mdpi.com A hypothetical one-pot Paal-Knorr approach to this compound is outlined in the table below.

The Hantzsch pyrrole synthesis is another versatile MCR that involves the reaction of an α-halo ketone with a β-ketoester and an amine (or ammonia). tandfonline.com Adapting this method for this compound would necessitate the careful selection of starting materials to yield the desired 1,3-substitution pattern. For instance, the reaction of an α-haloketone, an ethyl ester of a β-aminocrotonic acid (derived from benzylamine), and a base could potentially lead to the target pyrrole.

More contemporary MCRs for pyrrole synthesis often involve transition metal catalysis or organocatalysis. For example, gold-catalyzed cascade hydroamination/cyclization reactions of α-amino ketones with alkynes have been shown to produce substituted pyrroles with high regioselectivity. organic-chemistry.org Another approach involves the [3+2] cycloaddition of azomethine ylides with alkynes or alkenes, which can be a powerful tool for constructing highly functionalized pyrroles in a single step. acs.org A plausible multicomponent strategy for the target molecule is presented below.

| Reaction Type | Key Reactants | Potential Catalyst/Conditions | Theoretical Product |

|---|---|---|---|

| Paal-Knorr Synthesis | 3-Ethoxy-1,4-dicarbonyl precursor, Benzylamine | Acid catalyst (e.g., acetic acid, p-TsOH) | This compound |

| Hantzsch Synthesis | α-Haloketone, Ethyl 3-(benzylamino)crotonate | Base | This compound derivative |

| [3+2] Cycloaddition | Benzylamine, an α,β-unsaturated carbonyl compound with an ethoxy group, and a suitable coupling partner | Metal catalyst (e.g., Ag(I), Rh(II)) | Substituted pyrrolidine (B122466) precursor to this compound |

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted pyrroles like this compound. The choice of synthetic methodology and the nature of the substituents on the starting materials directly influence the final substitution pattern of the pyrrole ring. As this compound is an aromatic, planar molecule, stereoselectivity is not a factor in the synthesis of the core ring itself but would be relevant if chiral centers were present on the substituents.

In the context of the Paal-Knorr synthesis , the regioselectivity is predetermined by the structure of the 1,4-dicarbonyl compound. To obtain a 3-substituted pyrrole, the corresponding 2-substituted 1,4-dicarbonyl compound is required.

For multicomponent reactions, achieving the desired regioselectivity can be more challenging. In a 1,3-dipolar cycloaddition approach, for example, the reaction of an azomethine ylide with an unsymmetrical alkyne can lead to a mixture of regioisomers. However, by carefully selecting the electronic nature of the substituents on both the dipole and the dipolarophile, a high degree of regiocontrol can often be achieved. For the synthesis of a 1,3-disubstituted pyrrole, the cycloaddition would need to be followed by an aromatization step.

The table below illustrates how the choice of precursors in a hypothetical cycloaddition reaction could influence the regiochemical outcome, highlighting the importance of precursor design for the synthesis of this compound.

| Azomethine Ylide Precursor (from Benzylamine and an aldehyde) | Dipolarophile | Expected Major Regioisomer | Minor Regioisomer |

|---|---|---|---|

| N-benzyl-azomethine ylide | Ethyl propiolate | 1-benzyl-3-carbethoxy-1H-pyrrole | 1-benzyl-4-carbethoxy-1H-pyrrole |

| N-benzyl-azomethine ylide | Ethoxyacetylene | This compound | 1-benzyl-4-ethoxy-1H-pyrrole |

The development of highly regioselective synthetic methods is an active area of research, with reports of transition-metal-catalyzed reactions and organocatalytic approaches demonstrating excellent control over the placement of substituents on the pyrrole ring. mdpi.com

Scale-Up Considerations and Process Optimization for this compound Production

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. Key aspects include the choice of starting materials, reaction conditions, purification methods, and the implementation of green chemistry principles.

Starting Material Availability and Cost: For large-scale production, the starting materials must be readily available and economically viable. The cost of precursors for a multicomponent reaction would need to be carefully evaluated against a more traditional linear synthesis.

Reaction Conditions and Safety: The ideal industrial process would involve mild reaction conditions, avoiding high temperatures and pressures whenever possible. The use of hazardous reagents and solvents should be minimized. The Paal-Knorr synthesis, for instance, can often be carried out under relatively mild conditions, and recent developments have focused on using water as a solvent and employing reusable solid acid catalysts. tandfonline.commdpi.com

Process Optimization and Technology: Continuous flow chemistry, utilizing microreactors, offers significant advantages for the scale-up of pyrrole synthesis. tue.nl This technology allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, leading to higher yields and purity. A microreactor setup can often be scaled up by running multiple reactors in parallel, providing a flexible and efficient production platform. tue.nl

Purification: The purification of the final product is a critical step in large-scale synthesis. The choice of a synthetic route that minimizes byproduct formation is crucial. Crystallization is often the preferred method for purification on an industrial scale due to its efficiency and cost-effectiveness compared to chromatography.

Green Chemistry: The application of green chemistry principles is increasingly important in chemical manufacturing. This includes the use of renewable starting materials, atom-economical reactions like MCRs, and the reduction of waste. For the production of this compound, this could involve exploring bio-based sources for the starting materials and designing a process with a high E-factor (mass of waste per mass of product).

The following table summarizes key considerations for the scale-up of this compound production.

| Consideration | Batch Chemistry | Flow Chemistry (Microreactors) |

|---|---|---|

| Safety | Potential for thermal runaway in large vessels. | Excellent heat transfer minimizes risks. |

| Scalability | Requires larger, more expensive reactors. | Easily scaled by numbering-up (parallel reactors). tue.nl |

| Process Control | More challenging to maintain homogeneity. | Precise control over temperature, pressure, and residence time. tue.nl |

| Yield and Purity | Can be lower due to side reactions. | Often higher due to better control. tue.nl |

| Green Chemistry | Can generate significant solvent waste. | Reduced solvent usage and potentially higher energy efficiency. |

Chemical Reactivity and Transformations of 1 Benzyl 3 Ethoxy 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ringuci.edu

Electrophilic aromatic substitution (EAS) is the hallmark reaction of pyrroles. The reaction proceeds via a two-step mechanism involving the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For pyrrole itself, substitution preferentially occurs at the C2 (α) position because the resulting carbocation intermediate is more extensively resonance-stabilized (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). youtube.com

In 1-benzyl-3-ethoxy-1H-pyrrole, the C3-ethoxy group, a powerful electron-donating group, strongly activates the ring and directs incoming electrophiles to its ortho positions (C2 and C4). This directing effect, combined with the inherent preference for C2 substitution, suggests that electrophilic attack will predominantly occur at the C2 and C4 positions.

While specific halogenation studies on this compound are not available in the reviewed literature, nitration studies on the closely related 1-benzylpyrrole (B1265733) provide significant insight. sci-hub.ru The nitration of 1-benzylpyrrole with nitric acid in acetic anhydride (B1165640) yields a mixture of mono-nitrated products, along with a di-nitrated product if a higher concentration of the nitrating agent is used. sci-hub.ru

The primary products are 1-benzyl-2-nitropyrrole and 1-benzyl-3-nitropyrrole. sci-hub.ru Further nitration of either the 2-nitro or 3-nitro isomer, or by using excess nitrating agent on the starting material, leads to the formation of 1-benzyl-2,4-dinitropyrrole . sci-hub.ru This confirms that the C2 and C4 positions are susceptible to electrophilic attack.

For this compound, the potent activating effect of the C3-ethoxy group would be expected to greatly favor substitution at C2 and C4, likely precluding substitution at C5.

Table 1: Products from the Nitration of 1-benzylpyrrole

| Starting Material | Product(s) | Reference |

|---|---|---|

| 1-benzylpyrrole | 1-benzyl-2-nitropyrrole, 1-benzyl-3-nitropyrrole | sci-hub.ru |

| 1-benzylpyrrole (excess HNO₃) | 1-benzyl-2,4-dinitropyrrole | sci-hub.ru |

| 1-benzyl-2-nitropyrrole | 1-benzyl-2,4-dinitropyrrole | sci-hub.ru |

| 1-benzyl-3-nitropyrrole | 1-benzyl-2,4-dinitropyrrole | sci-hub.ru |

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming electrophilic aromatic substitution reactions. masterorganicchemistry.com These reactions typically involve an alkyl halide or acyl halide and a Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.com Pyrroles are so highly activated that they often react uncontrollably or polymerize under standard Friedel-Crafts conditions. Milder catalysts and conditions are generally required.

For this compound, acylation, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF), would be expected to proceed under milder conditions than Friedel-Crafts acylation. The substitution would be strongly directed to the C2 and C4 positions due to the influence of the ethoxy group.

Nucleophilic Reactions Involving the Pyrrole Moiety of this compound

The electron-rich nature of the pyrrole ring makes it generally unreactive toward nucleophiles in nucleophilic aromatic substitution reactions. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it for nucleophilic attack. beilstein-journals.org Since this compound contains only electron-donating or weakly activating groups, it is not expected to undergo nucleophilic aromatic substitution under standard conditions.

However, the pyrrole nitrogen's lone pair can exhibit nucleophilic character in certain reactions, such as cyclizations, if appropriate functional groups are present elsewhere in the molecule. beilstein-journals.org

Functional Group Interconversions of Substituents on this compound

Functional group interconversions involve the transformation of one functional group into another, a cornerstone of organic synthesis. solubilityofthings.comimperial.ac.uk

The ethoxy group is an ether. The cleavage of aryl ethers typically requires harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would likely convert the 3-ethoxy group into a 3-hydroxy group, yielding 1-benzyl-1H-pyrrol-3-ol . However, the stability of the pyrrole ring under these harsh, acidic conditions could be a concern, potentially leading to decomposition or polymerization.

The N-benzyl group can undergo several transformations.

Hydrogenolysis : Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C) is a standard method for removing a benzyl (B1604629) group. This reaction would cleave the C-N bond, yielding 3-ethoxy-1H-pyrrole and toluene (B28343).

Benzylic Halogenation : The benzylic carbon of the benzyl group is susceptible to free-radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator. uci.edu This would introduce a halogen (e.g., bromine) onto the benzylic carbon, forming 1-(bromo(phenyl)methyl)-3-ethoxy-1H-pyrrole . This reaction would need to be performed carefully to avoid competitive halogenation on the highly activated pyrrole ring.

Cycloaddition Reactions and Annulations Involving this compound

Pyrroles can participate as the 4π-electron component (diene) in cycloaddition reactions, although they are less reactive than furan (B31954) due to their higher aromaticity. The electron-donating 3-ethoxy group in this compound is expected to increase the electron density of the pyrrole ring, thereby enhancing its reactivity as a diene in Diels-Alder and other cycloaddition reactions.

One of the most versatile methods for formal [4+3] cycloaddition involves a domino cyclopropanation/Cope rearrangement with a vinyl carbene, often generated from a rhodium catalyst. This reaction cascade is favored by nonpolar solvents and higher temperatures to promote the Cope rearrangement over potential side reactions like bis-cyclopropanation. organic-chemistry.org For this compound, the reaction would likely proceed via initial cyclopropanation across the C4-C5 bond, followed by rearrangement to yield a 2-azabicyclo[3.2.1]octa-3,6-diene derivative.

Pyrroles also undergo [3+2] cycloaddition reactions. A novel photocatalytic [3+2] annulation strategy has been reported for constructing polysubstituted pyrroles using N-aryl glycinates and benzylidenemalononitrile (B1330407) partners under mild, redox-neutral conditions. organic-chemistry.org While this method builds the pyrrole ring itself, the principles of radical cycloaddition could potentially be applied to functionalize the existing ring of this compound.

Annulation reactions, which build a new ring onto an existing one, are also prevalent in pyrrole chemistry. A Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines provides a one-pot synthesis of pyrroles. nih.gov Although this is a synthetic route to pyrroles rather than a transformation of a pre-formed one, it highlights the utility of annulation strategies in accessing complex pyrrole structures.

The table below summarizes representative cycloaddition reactions involving N-substituted pyrroles, which serve as models for the expected reactivity of this compound.

Table 1: Examples of Cycloaddition Reactions with N-Substituted Pyrroles This table is based on data from analogous compounds and represents expected reactivity.

| Reactant | Reagent/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| N-Boc-pyrrole | 2-Chlorocyclohexanone, Base | [4+3] Cycloadduct | Moderate | organic-chemistry.org |

| Methyl 1H-pyrrole-1-carboxylate | Chiral oxyallyl cation | [4+3] Cycloadduct | Moderate | organic-chemistry.org |

| Pyrrole | Rhodium catalyst, Vinyl carbene precursor | [4+3] Cycloadduct (via cyclopropanation/Cope) | Varies | organic-chemistry.org |

| N-Aryl glycinate, Benzylidenemalononitrile | Visible light, Photocatalyst | [3+2] Annulation product (Polysubstituted pyrrole) | Good | organic-chemistry.org |

Oxidation and Reduction Chemistry of this compound

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, which can lead to a variety of products including pyrrolinones, or more commonly, dark, insoluble polymers known as "pyrrole black". researchgate.net The outcome is highly dependent on the oxidant and reaction conditions. Common oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can produce pyrrolin-2-ones. researchgate.net

For this compound, oxidation is anticipated to occur preferentially at the C2 and C5 positions, which are activated by the nitrogen atom. The presence of the C3-ethoxy group would likely result in the formation of a 5-oxo derivative, specifically 1-benzyl-3-ethoxy-1,5-dihydro-2H-pyrrol-2-one. Over-oxidation could lead to ring-opening or polymerization. In a related reaction, the Grignard addition to (S)-1-benzyl-3-(benzyloxy)pyrrolidine-2,5-dione unexpectedly yielded rac-1-benzyl-5-ethyl-5-hydroxy-1H-pyrrol-2(5H)-one, demonstrating the formation of a stable pyrrolinone structure. researchgate.net

Reduction of the this compound moiety can target either the N-benzyl group or the pyrrole ring itself. Catalytic hydrogenation is a common method for such transformations.

Debenzylation: Hydrogenolysis using catalysts like Palladium on carbon (Pd/C) in the presence of hydrogen gas is a standard method to cleave a benzyl group from a nitrogen atom, which would yield 3-ethoxy-1H-pyrrole.

Pyrrole Ring Reduction: More forcing hydrogenation conditions (e.g., using rhodium or ruthenium catalysts, or higher pressures/temperatures) can reduce the aromatic pyrrole ring to a pyrrolidine (B122466). The reduction typically proceeds through a dihydropyrrole (pyrroline) intermediate, such as benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate. researchgate.net The specific isomer of the resulting pyrrolidine would depend on the catalyst and conditions employed.

Table 2: Expected Oxidation and Reduction Products This table is based on established reactivity patterns of pyrrole derivatives.

| Reaction Type | Reagent/Conditions | Expected Major Product |

|---|---|---|

| Oxidation | m-CPBA or H₂O₂ | 1-benzyl-3-ethoxy-1,5-dihydro-2H-pyrrol-2-one |

| Oxidation | Strong oxidants / Air | "Pyrrole black" (polymer) |

| Reduction (Debenzylation) | H₂, Pd/C | 3-ethoxy-1H-pyrrole |

| Reduction (Ring Hydrogenation) | H₂, Rh/C or RuO₂ (forcing conditions) | 1-benzyl-3-ethoxypyrrolidine |

Metalation and Cross-Coupling Reactions of this compound Derivatives

Metalation of the pyrrole ring, typically with strong organolithium bases like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), is a key step for introducing a variety of substituents. For N-substituted pyrroles, deprotonation occurs preferentially at the C2 or C5 position due to the inductive effect of the nitrogen atom. In this compound, the C3-ethoxy group is expected to act as a director. The coordination of the lithium cation to the ethoxy oxygen would likely direct metalation to the adjacent C2 position, making it the most probable site of lithiation.

Once metalated, the resulting pyrrolyllithium species is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂). Furthermore, it can participate in transmetalation with metal salts (e.g., ZnCl₂, CuI, MgBr₂) to generate organometallic reagents suitable for cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for forming carbon-carbon bonds. A lithiated or boronylated derivative of this compound could be coupled with aryl or vinyl halides. Conversely, if a halogen were present on the pyrrole ring (e.g., 2-bromo-1-benzyl-3-ethoxy-1H-pyrrole), it could undergo cross-coupling with an organoboron or organozinc reagent. Studies on the synthesis of 1-(4-boronobenzyl)-1H-pyrrole involved the lithiation of 1-(4-bromobenzyl)-1H-pyrrole with t-BuLi, followed by quenching with trimethyl borate, demonstrating the feasibility of such transformations on N-benzylpyrrole systems. nih.gov

Table 3: Potential Metalation and Cross-Coupling Pathways This table outlines expected synthetic transformations based on analogous systems.

| Reaction Sequence | Reagents | Intermediate/Product |

|---|---|---|

| 1. Directed Metalation | 1. t-BuLi, THF | 1-benzyl-3-ethoxy-2-lithio-1H-pyrrole |

| 2. Electrophilic Quench | 2. D₂O | 1-benzyl-2-deuterio-3-ethoxy-1H-pyrrole |

| 1. Directed Metalation | 1. t-BuLi, THF | 1-benzyl-3-ethoxy-2-lithio-1H-pyrrole |

| 2. Borylation | 2. B(OiPr)₃; then H₃O⁺ | (1-benzyl-3-ethoxy-1H-pyrrol-2-yl)boronic acid |

| 3. Suzuki Coupling | 3. Aryl-Br, Pd(PPh₃)₄, Base | 2-aryl-1-benzyl-3-ethoxy-1H-pyrrole |

Acid-Catalyzed Transformations and Rearrangements

Pyrroles are notoriously sensitive to strong acids, which can lead to protonation at the C2 or C3 position, loss of aromaticity, and subsequent polymerization. Therefore, reactions involving this compound under strongly acidic conditions are likely to be complex and result in decomposition.

However, under controlled acidic conditions, specific transformations can occur. The Clauson-Kaas reaction, a classic pyrrole synthesis, involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst, demonstrating that acid catalysis is fundamental to some pyrrole chemistry.

For this compound, the C3-ethoxy group introduces additional reactivity. Protonation could occur on the ethoxy oxygen, potentially facilitating its cleavage to form a pyrrolone intermediate, especially in the presence of water (hydrolysis). A recent study on a highly substituted pyrrolin-2-one, 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one, revealed a novel acid-catalyzed transformation. Refluxing in toluene with catalytic sulfuric acid led to a mixture of products, including a pyrrole-2,5-dione and a fused benzo organic-chemistry.orgnih.govthieno[3,2-b]pyrrole-2,3-dione. researchgate.net While the starting material is structurally different from an aromatic pyrrole, this result indicates that acid catalysis can promote complex intramolecular rearrangements and cyclizations in related systems. It is plausible that under specific Lewis or Brønsted acid catalysis, this compound could undergo rearrangements or reactions with other nucleophiles present in the medium.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 Benzyl 3 Ethoxy 1h Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ipb.pt For 1-benzyl-3-ethoxy-1H-pyrrole, a suite of NMR experiments can reveal the precise arrangement of atoms and the conformational dynamics of the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. The presence of a benzyl (B1604629) group introduces characteristic signals in the aromatic region (δ 7.0-7.5 ppm) for the phenyl protons and a singlet for the benzylic methylene (B1212753) (CH₂) protons, typically around δ 5.0 ppm. ipb.pt The ethoxy group will exhibit a quartet for the methylene (OCH₂) protons and a triplet for the methyl (CH₃) protons. The pyrrole (B145914) ring protons have distinct chemical shifts that are influenced by the electronic effects of the substituents. ipb.pt

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between the coupled protons on the pyrrole ring and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). libretexts.org It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will produce a cross-peak, while quaternary carbons will be absent. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons over two to four bonds (²J, ³J, ⁴J). libretexts.org It is the key to connecting the different fragments of the molecule. For instance, HMBC would show correlations from the benzylic CH₂ protons to the carbons of the phenyl ring and to the C2 and C5 carbons of the pyrrole ring. It would also connect the ethoxy protons to the C3 carbon of the pyrrole ring, confirming the substitution pattern. Crucially, HMBC allows for the assignment of quaternary carbons, which are not observed in HSQC spectra. emerypharma.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm, referenced to TMS in CDCl₃. J-coupling constants in Hz.

| Position | Atom | Predicted ¹H Shift (Multiplicity, J) | Predicted ¹³C Shift | Key HMBC Correlations (¹H → ¹³C) |

| Pyrrole-H2 | CH | ~6.6 (t, J=2.5) | ~120 | C4, C5, Benzyl-CH₂ |

| Pyrrole-H4 | CH | ~6.1 (t, J=2.8) | ~100 | C2, C3, C5 |

| Pyrrole-H5 | CH | ~6.7 (t, J=2.2) | ~110 | C2, C4, Benzyl-CH₂ |

| Benzyl-CH₂ | CH₂ | ~5.1 (s) | ~52 | Pyrrole C2, C5, Benzyl C-ipso, C-ortho |

| Benzyl-Ph | CH | ~7.2-7.4 (m) | ~127-129 | Benzyl-CH₂, Phenyl carbons |

| Ethoxy-OCH₂ | CH₂ | ~4.0 (q, J=7.0) | ~65 | Pyrrole C3, Ethoxy-CH₃ |

| Ethoxy-CH₃ | CH₃ | ~1.4 (t, J=7.0) | ~15 | Pyrrole C3, Ethoxy-OCH₂ |

| Pyrrole-C3 | C | - | ~145 | Ethoxy-OCH₂, Pyrrole H2, H4 |

| Pyrrole-C1 | C | - | ~138 | Benzyl-CH₂ |

| Benzyl-C-ipso | C | - | ~138 | Benzyl-CH₂, Phenyl-H |

While solution NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) spectroscopy yields information on their structure and packing in the solid phase. nih.gov For crystalline or amorphous solids where single-crystal X-ray diffraction is not feasible, ssNMR is a powerful alternative. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of less abundant nuclei like ¹³C. nih.gov

A key application for heterocyclic compounds is the differentiation of isomers, which can be challenging in solution NMR. nih.govnsf.gov For derivatives of this compound, ssNMR could distinguish between polymorphs (different crystalline forms) by revealing subtle differences in chemical shifts and internuclear distances. Advanced experiments like ¹³C{¹⁴N} Rotational-Echo Double-Resonance (REDOR) can function as an "attached nitrogen test," unambiguously identifying the carbon atoms directly bonded to the pyrrole nitrogen, which can be crucial for confirming the structure of complex derivatives. nih.govnsf.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Isotope Studies

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing the molecular weight and elemental composition. libretexts.org

For this compound (Molecular Formula: C₁₃H₁₅NO), the nominal molecular weight is 201 amu. The primary fragmentation pathways are predictable based on the structure. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺˙) at m/z 201. Key fragmentation patterns for ethers and N-benzyl compounds would be expected: miamioh.eduwhitman.edu

Benzylic Cleavage: The most common fragmentation for N-benzyl compounds is the cleavage of the C-N bond to form the highly stable tropylium (B1234903) cation at m/z 91. This is often the base peak in the spectrum.

Alpha-Cleavage of Ether: Fragmentation can occur alpha to the ether oxygen. Loss of an ethyl radical (•CH₂CH₃) from the molecular ion would result in a fragment at m/z 172.

Cleavage of the Ether Bond: Loss of the entire ethoxy group (•OCH₂CH₃) would yield a fragment at m/z 156.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₁₃H₁₅NO), the calculated exact mass would be used to confirm its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₁₃H₁₅NO]⁺ (M⁺) | 201.1154 |

| [C₁₃H₁₆NO]⁺ ([M+H]⁺) | 202.1232 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion at m/z 202 in a soft ionization method like ESI), which is then fragmented and analyzed. This technique is instrumental in piecing together the structure by establishing relationships between fragments. nih.gov For example, selecting the [M+H]⁺ ion at m/z 202 and fragmenting it would likely show a primary loss of ethene (28 Da) from the ethoxy group to give an ion at m/z 174, followed by other characteristic losses. This stepwise fragmentation provides definitive evidence for the connectivity of the substituents. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy measures light scattering due to changes in polarizability. nih.gov

The spectrum of this compound would be characterized by vibrations from its three constituent parts: the pyrrole ring, the benzyl group, and the ethoxy group.

Aromatic and Pyrrole C-H stretching: These appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. udel.edu

Aliphatic C-H stretching: The benzyl and ethoxy CH₂ and CH₃ groups will show stretches in the 2980-2850 cm⁻¹ region.

Aromatic C=C stretching: The benzene (B151609) and pyrrole rings will exhibit several bands in the 1600-1450 cm⁻¹ region. udel.edu

Ether C-O stretching: This is a key diagnostic feature. Aryl alkyl ethers display two characteristic strong bands: an asymmetric C-O-C stretch between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹. udel.eduspectroscopyonline.com

Aromatic C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region can indicate the substitution pattern on the benzene ring (monosubstituted in this case). udel.edu

Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the aromatic rings and the C-C backbone, providing complementary information to the IR spectrum. nih.gov

Table 3: Key Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100-3030 (medium) | 3100-3030 (strong) | Benzene and pyrrole rings |

| Aliphatic C-H Stretch | 2980-2870 (strong) | 2980-2870 (strong) | Benzyl and ethoxy groups |

| Aromatic C=C Stretch | 1605, 1585, 1500, 1455 (variable) | 1605, 1585, 1500, 1455 (strong) | Ring stretching modes |

| Asymmetric C-O-C Stretch | 1260-1220 (strong) | Weak | Aryl-Alkyl ether linkage |

| Symmetric C-O-C Stretch | 1050-1020 (medium-strong) | Weak | Aryl-Alkyl ether linkage |

| C-H Out-of-Plane Bend | 750-730 and 700-680 (strong) | Medium | Monosubstituted benzene ring |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule, providing insights into its conjugation system. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For pyrrole derivatives, the primary electronic transitions of interest are the π→π* transitions associated with the aromatic ring system.

The UV spectrum of the parent pyrrole molecule in the gas phase exhibits a strong absorption band around 210 nm, which is attributed to a π→π* transition. researchgate.net The introduction of substituents onto the pyrrole ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. In the case of this compound, two key substituents, the N-benzyl group and the 3-ethoxy group, are expected to modify the electronic properties of the pyrrole chromophore.

The N-benzyl group, while not in direct conjugation with the pyrrole ring due to the insulating CH₂ group, can influence the electronic environment. More significant is the effect of the 3-ethoxy group. As an electron-donating group, the oxygen atom's lone pairs can participate in resonance with the pyrrole π-system, extending the conjugation. This extension of the conjugated system typically leads to a bathochromic shift (a shift to longer wavelengths) of the main absorption band compared to unsubstituted pyrrole. researchgate.net Theoretical studies on substituted 2,5-di(2-thienyl) pyrrole have shown that electron-donating groups like -OH and -OCH₃ can alter the HOMO-LUMO energy gap, which directly correlates with the observed UV-Vis absorption. researchgate.net For instance, studies on pyrrole alkaloids have identified absorption maxima related to the π-π* transition in the 250-300 nm range, which shifts based on the specific functional groups present. researchgate.netresearchgate.net

The electronic absorption spectra of N-phenylpyrrole and its derivatives have been studied to understand the resonance interaction between the pyrrole and phenyl moieties. scispace.com These studies indicate that the degree of interaction and the resulting spectra are sensitive to the substitution pattern. scispace.com For this compound, the combined electronic effects of the benzyl and ethoxy groups would result in a unique UV-Vis absorption profile, which is critical for its identification and for analyzing its electronic structure.

Table 1: Representative UV-Visible Absorption Data for Pyrrole Derivatives

| Compound/Derivative Class | λmax (nm) | Transition Type | Solvent/Conditions | Reference |

| Pyrrole | 210 | π→π | Gas Phase | researchgate.net |

| Pyrrole (in aqueous solution) | 250, 287 | π→π | Water | researchgate.net |

| Calix mdpi.compyrroles | ~240 | π→π | Acetonitrile (B52724) | researchgate.net |

| 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid | 295 | π→π | Methanol | researchgate.net |

| 5-(hydroxymethyl)-1H-pyrrole-2-carboxaldehyde | 289 | π→π* | Methanol | researchgate.net |

X-ray Crystallography for Single Crystal Structure Determination of this compound Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's constitution and conformation, including bond lengths, bond angles, and torsional angles. For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction would yield a wealth of structural information.

The general procedure involves mounting a single crystal on a diffractometer, where it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions are determined. mdpi.com The refinement of the structural model yields high-precision data on the molecular framework. mdpi.com For this compound, key structural questions that could be answered include the planarity of the pyrrole ring, the orientation of the benzyl and ethoxy groups relative to the ring, and the intermolecular interactions, such as π-π stacking, that govern the crystal packing. nih.gov

Table 2: Illustrative Crystallographic Data for Substituted Pyrrole Derivatives

| Compound | Formula | Crystal System | Space Group | Key Feature | Reference |

| (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione | C₂₁H₁₇BrN₂O₅ | Monoclinic | P2₁/n | Contains N-benzyl group | mdpi.com |

| 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine | C₁₇H₁₃ClN₂ | Monoclinic | P2₁/c | Fused pyrrole system with π-π stacking | nih.gov |

| 3-(benzylthio)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine | C₁₇H₁₅N₅S | Monoclinic | C2/c | S-benzylated triazolyl-indole scaffold | mdpi.com |

| 3-(3-methoxy-1,3-dioxopropyl)-2-triisopropylsilyl-pyrrole (3-TIPS) | C₁₇H₂₉NO₃Si | Orthorhombic | P2₁2₁2₁ | Pyrrole with C3-substituent | mdpi.com |

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly crucial in the analysis of pyrrole derivatives like this compound.

Purity Assessment: HPLC is widely used to determine the purity of synthesized compounds. A sample is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a stationary phase, propelled by a mobile phase under high pressure. The separation is based on the differential partitioning of the sample components between the two phases. A detector, commonly a UV-Vis detector, records the elution profile. For a pure compound, a single sharp peak is expected at a characteristic retention time. The presence of additional peaks indicates impurities, and their peak areas can be used for quantification. The purity of novel porphyrazine and pyrrole-indole hybrid compounds has been confirmed using HPLC, often achieving purity levels around 100%. rsc.orgmdpi.com

Separation of Isomers: The synthesis of substituted pyrroles can sometimes lead to the formation of structural isomers. For example, the reaction to produce this compound could potentially yield other isomers, such as 1-benzyl-2-ethoxy-1H-pyrrole. HPLC is an effective method for separating such isomers, which often have very similar physical properties. nih.gov The choice of stationary phase (e.g., C18 for reversed-phase) and the composition of the mobile phase (e.g., mixtures of acetonitrile and water) are optimized to achieve baseline separation of the isomeric peaks. A postcolumn photochemical reaction detection scheme has been developed for the selective and sensitive determination of 3-substituted pyrroles, including N-benzyl-3-methoxypyrrole-2-tert-carboxylate, demonstrating the adaptability of HPLC for specific analytical challenges. nih.gov

Gas chromatography is another powerful technique, particularly for volatile and thermally stable compounds. While derivatization might be necessary for some pyrroles, GC can offer high-resolution separation of isomers and is often coupled with mass spectrometry (GC-MS) for definitive identification of the separated components. nih.gov

Table 3: Exemplary Chromatographic Conditions for the Analysis of Pyrrole Derivatives

Computational and Theoretical Chemistry Studies of 1 Benzyl 3 Ethoxy 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

No specific studies employing quantum chemical calculations to determine the electronic structure and molecular orbitals of 1-benzyl-3-ethoxy-1H-pyrrole were identified.

Density Functional Theory (DFT) Applications

There are no available research articles detailing the application of Density Functional Theory (DFT) to analyze the properties of this compound. While DFT is a common method for studying similar heterocyclic compounds, specific calculations for this molecule, such as optimized geometry, vibrational frequencies, or electronic properties like HOMO-LUMO energy gaps, have not been published.

Ab Initio Methods for Energy and Reactivity Predictions

No publications were found that apply ab initio methods to predict the energy and reactivity of this compound.

Conformer Analysis and Potential Energy Surface Mapping of this compound

A search for studies on the conformer analysis or potential energy surface (PES) mapping of this compound yielded no results. Such studies would be valuable for understanding the molecule's flexibility and the relative stability of its different spatial arrangements, but this information is not currently available in the scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

There is no published research that uses computational modeling to elucidate reaction mechanisms involving this compound.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

No molecular dynamics simulation studies have been published for this compound. These types of simulations would provide insight into the compound's behavior over time and its interactions with other molecules, but such data is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel this compound Derivatives

No QSAR models have been developed specifically for this compound derivatives. QSAR studies require a dataset of compounds with measured biological activities, and it appears that such a dataset for derivatives of this compound has not been compiled or published in a way that would facilitate QSAR modeling.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR)

The primary method for predicting NMR and IR spectra is Density Functional Theory (DFT). This approach involves optimizing the molecular geometry of this compound to find its lowest energy conformation. Following geometry optimization, further calculations can be performed to determine spectroscopic parameters.

Predicted ¹H and ¹³C NMR Chemical Shifts

To predict the ¹H and ¹³C NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with a DFT functional, such as B3LYP, and a suitable basis set. The calculations would yield theoretical chemical shift values for each unique hydrogen and carbon atom in the molecule. These predicted values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

The predicted chemical shifts would provide valuable information about the electronic environment of the nuclei within the molecule. For instance, the calculations would differentiate the chemical shifts of the aromatic protons on the benzyl (B1604629) group from those on the pyrrole (B145914) ring. Similarly, the chemical shifts for the ethoxy group and the benzylic methylene (B1212753) bridge would be predicted, aiding in the assignment of experimental spectra.

Interactive Data Table: Predicted NMR Chemical Shifts (Illustrative)

Since specific research data is unavailable, the following table is an illustrative example of how predicted NMR data for this compound would be presented. The values are hypothetical and serve to demonstrate the format and type of information that a computational study would provide.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl-CH₂ | Value | Value |

| Benzyl-Aromatic CH | Value | Value |

| Pyrrole-H2 | Value | Value |

| Pyrrole-H4 | Value | Value |

| Pyrrole-H5 | Value | Value |

| Ethoxy-CH₂ | Value | Value |

| Ethoxy-CH₃ | Value | Value |

Predicted IR Vibrational Frequencies

The prediction of the IR spectrum involves calculating the vibrational frequencies of the molecule. These calculations, also typically performed using DFT methods, identify the fundamental vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as C-H stretching, C=C ring stretching, C-O ether stretching, and C-N stretching.

The output of these calculations is a list of vibrational frequencies and their corresponding intensities. This information can be used to generate a theoretical IR spectrum, which can then be compared with an experimentally obtained spectrum. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other limitations of the computational method, thereby improving the agreement with experimental data.

Interactive Data Table: Predicted IR Vibrational Frequencies (Illustrative)

The following is an illustrative table of predicted IR vibrational frequencies for this compound. The values and assignments are hypothetical and represent the type of data that would be generated from a computational study.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Value | Aromatic C-H stretch (benzyl) |

| Value | Aromatic C=C stretch (benzyl) |

| Value | Aliphatic C-H stretch (benzyl CH₂) |

| Value | C-H stretch (pyrrole ring) |

| Value | C=C stretch (pyrrole ring) |

| Value | C-N stretch (pyrrole ring) |

| Value | Asymmetric C-O-C stretch (ethoxy) |

| Value | Symmetric C-O-C stretch (ethoxy) |

| Value | Aliphatic C-H stretch (ethoxy CH₂, CH₃) |

Exploration of Biological and Bio Inspired Applications of 1 Benzyl 3 Ethoxy 1h Pyrrole Derivatives

Design and Synthesis of 1-benzyl-3-ethoxy-1H-pyrrole Scaffolds for Chemical Biology Research

The this compound scaffold serves as a valuable starting point for the generation of diverse molecular libraries for chemical biology research. The synthesis of N-benzylpyrroles can be achieved through several established methods, including the reaction of pyrrole (B145914) with benzyl (B1604629) halides in the presence of a base. ontosight.ai This core structure, featuring a benzyl group at the 1-position and an ethoxy group at the 3-position, offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The design of derivatives often involves the introduction of various substituents on the benzyl ring and the pyrrole nucleus to modulate the electronic and steric properties of the molecule. This approach aims to optimize the interaction of the compounds with specific biological targets. For instance, the synthesis of 1-benzyl-2,3,4,5-tetramethylpyrrole highlights the versatility of the N-benzylpyrrole core in creating more complex structures for potential therapeutic applications. ontosight.ai The synthesis of related 1-benzyl-pyrazole derivatives has also been extensively explored, providing insights into the chemical space accessible from these N-benzyl heterocyclic scaffolds. nih.gov

In Vitro Evaluation of this compound Derivatives as Enzyme Inhibitors

Derivatives of the 1-benzyl-pyrrole scaffold have been investigated for their potential to inhibit various classes of enzymes, demonstrating the broad therapeutic promise of this chemical motif.

Kinase Inhibition Studies

While specific data on the kinase inhibitory activity of this compound derivatives are not extensively documented, research on structurally similar 1-benzyl-1H-pyrazole derivatives has shown promising results. A series of these pyrazole (B372694) analogs were synthesized and evaluated as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, an enzyme implicated in necroptosis. This study led to the discovery of potent inhibitors, with one compound exhibiting a Kd value of 0.078 μM against RIP1 kinase. nih.gov These findings suggest that the 1-benzyl heterocyclic scaffold could be a viable starting point for the development of inhibitors against other kinases.

| Compound | Target Kinase | Inhibition Constant (Kd) | Reference |

|---|---|---|---|

| 1-Benzyl-1H-pyrazole derivative | RIP1 Kinase | 0.078 µM | nih.gov |

Protease Inhibition Assays (e.g., HIV-1 Integrase, RNase H, Metallo-β-lactamase)

The 1-benzyl-pyrrole scaffold has shown significant promise in the development of protease inhibitors, particularly against enzymes crucial for the lifecycle of pathogens.

HIV-1 Integrase and RNase H: The N-benzyl group has been identified as a key feature in some inhibitors of HIV-1 integrase and the associated Ribonuclease H (RNase H) function of reverse transcriptase. acs.orgnih.gov Research on pyrrolyl pyrazoles has identified compounds with a p-fluorobenzyl group at the 1-position of the pyrrole ring that exhibit potent inhibition of HIV-1 RNase H. One such derivative demonstrated an IC50 value of 0.27 μM. acs.org These results underscore the potential of N-benzylpyrrole derivatives as a scaffold for novel anti-HIV agents.

Metallo-β-lactamase: Derivatives of 1-benzyl-pyrrole have been investigated as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. Several succinic acid derivatives based on a pyrrole scaffold have shown inhibitory activity against the IMP-1 MBL, with Ki values in the micromolar range. nih.gov For example, one compound displayed a Ki of 12 ± 4 μM against IMP-1. nih.gov

| Compound Scaffold | Target Enzyme | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|

| Pyrrolyl pyrazole derivative (p-fluorobenzyl) | HIV-1 RNase H | IC50: 0.27 µM | acs.org |

| Pyrrole-based succinic acid derivative | IMP-1 Metallo-β-lactamase | Ki: 12 ± 4 µM | nih.gov |

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for anticancer and anti-inflammatory drugs. nih.gov While specific studies on the inhibition of DHODH by this compound derivatives are not yet available in the public domain, the structural features of this scaffold may warrant its investigation against this target. Research into DHODH inhibitors has explored a variety of heterocyclic compounds, suggesting that novel scaffolds could lead to the discovery of new therapeutic agents. nih.govgoogle.com

Receptor Binding Affinity Studies of this compound Derivatives (In Vitro)

The versatility of the 1-benzyl-pyrrole scaffold extends to its potential interaction with various cell surface receptors, including those in the central nervous system.

Dopamine (B1211576) Receptor Binding Assays

While direct binding data for this compound at dopamine receptors is not currently available, studies on related benzyloxy piperidine (B6355638) derivatives have demonstrated significant affinity for dopamine D4 receptors. nih.gov In these studies, various N-benzyl substituents were explored, with some compounds exhibiting Ki values in the nanomolar range. For instance, a 3-fluorobenzyl derivative showed a Ki of 205.9 nM for the D4 receptor. nih.gov These findings suggest that the N-benzyl motif can be a key determinant for dopamine receptor affinity and that derivatives of 1-benzyl-pyrrole could be promising candidates for the development of novel CNS-active agents.

| Compound Scaffold | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Benzyloxy piperidine derivative (3-fluorobenzyl) | Dopamine D4 Receptor | 205.9 nM | nih.gov |

Serotonin (B10506) Receptor Binding Assays

The pyrrole nucleus is a key structural motif in various compounds designed to interact with serotonin (5-HT) receptors, which are crucial targets for treating a variety of central nervous system disorders. While direct binding data for this compound is not extensively documented, research on structurally related pyrrole derivatives highlights the potential of this chemical class.

Studies have been conducted on complex heterocyclic systems incorporating the pyrrole ring, such as 5-aminoalkylpyrrolo[3,2-c]azepine derivatives, which were assessed for their antagonist activity at the serotonin 2 (5-HT2) receptor. nih.gov In these series, the nature of the substituents on the pyrrole-containing ring system was found to be a significant determinant of 5-HT2 receptor antagonist activity. nih.gov For instance, compound 18a , 5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepin-4-one, emerged as a potent 5-HT2 receptor antagonist with high selectivity over other receptors like the α1-adrenoceptor and D2 dopamine receptor. nih.gov The (S)-enantiomer, (S)-(-)-18a (SUN C5174) , was particularly potent, demonstrating a pA2 value of 8.98, indicating strong receptor blockade. nih.gov

Furthermore, the strategic replacement of chemical linkages in known serotonin receptor antagonists with an azo bridge, a concept known as "azologization," has been explored to create photoswitchable ligands for the 5-HT3 receptor. beilstein-journals.org This approach aims to control receptor activity with light, turning a biologically active trans-isomer into an inactive cis-isomer upon irradiation. beilstein-journals.org This highlights the adaptability of scaffolds containing aromatic systems, like the benzyl group, for sophisticated pharmacological modulation. The 5-HT3 receptor, a ligand-gated ion channel, is implicated in conditions such as chemotherapy-induced emesis and various neurodevelopmental disorders. beilstein-journals.org

Investigation of Anti-Microbial Properties of this compound Derivatives (In Vitro)

The pyrrole scaffold is a recurring feature in compounds developed for their antimicrobial properties. Derivatives of 1-benzyl-1H-pyrrole have been synthesized and evaluated against a variety of pathogenic microbes, demonstrating the framework's potential in developing new anti-infective agents. nih.govnih.gov

In one study, a series of new N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates were synthesized and screened for their in vitro activity against five pathogenic bacterial strains and three fungal strains. rsc.org The results indicated that the antimicrobial effect varied depending on the specific substitutions on the molecule. rsc.org Similarly, other research efforts have focused on synthesizing various pyrrole derivatives and testing them against Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov Certain compounds from these series, such as specific 2-amino-1-aryl-4,5-diphenyl-1H-pyrrole-3-carbonitriles and their derivatives, showed potent antimicrobial activity. nih.gov

The table below summarizes the in vitro antimicrobial activity for representative pyrrole derivatives, showcasing their minimum inhibitory concentration (MIC) against selected microorganisms.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Pyrroloquinolines (6d-g) | S. aureus | 10 - 15 | jocpr.com |

| Pyrroloquinolines (6d-g) | E. coli | 10 - 15 | jocpr.com |

| Pyrroloquinolines (6d-g) | A. niger | 10 - 15 | jocpr.com |

| Pyrroloquinolines (6d-g) | C. albicans | 10 - 15 | jocpr.com |

| 1H-pyrrole-2-carboxylate Derivative (ENBHEDPC) | M. tuberculosis H37Rv | 0.7 | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of the 1-benzyl-pyrrole core, SAR analyses have provided critical insights for optimizing their engagement with biological targets.

In the context of antimicrobial activity, an SAR study of derivatives based on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that several structural features were crucial for inhibiting metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to antibiotics. nih.gov Specifically, the 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain on the pyrrole ring were all identified as important for potent inhibitory activity against various MBL subclasses. nih.gov This underscores the direct contribution of the 1-benzyl group to the biological function of these particular derivatives.

For serotonin receptor antagonists, SAR studies on pyrrolo[3,2-c]azepine derivatives showed that activity was highly dependent on the substituents at both the 5-position and the 8-position of the fused ring system. nih.gov The specific nature of the aminoalkyl group at the 5-position played a key role in determining the potency of 5-HT2 receptor antagonism. nih.gov This demonstrates that while the core pyrrole structure is essential, modifications at its peripheral positions are critical for fine-tuning biological target engagement and selectivity.

Rational Drug Design Approaches Utilizing the this compound Core

The 1-benzyl-pyrrole scaffold has served as a valuable starting point for rational drug design, a strategy that involves creating new molecules with a specific biological target in mind. This approach has been applied to develop inhibitors for various enzymes and anticancer agents. nih.govrsc.org

In one notable example, the 1H-pyrrole moiety was used as a building block in the design and synthesis of new inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy. nih.govresearchgate.net Researchers designed new series of fused 1H-pyrroles by modifying lead compounds to enhance their anticancer activity. nih.gov For instance, compound 8b from a synthesized series demonstrated broad-spectrum activity against multiple cancer cell lines with IC₅₀ values below 0.05 µM. nih.gov

Development of Fluorescent Probes and Chemical Tools Based on this compound

Beyond therapeutic applications, the unique structural and electronic properties of pyrrole-based compounds make them suitable for the development of sophisticated chemical tools, such as fluorescent probes. These tools are designed to detect and visualize specific molecules or ions within biological systems.

Researchers have successfully designed and synthesized new fluorescent probes by conjugating fluorophores like pyrene (B120774) with N-methylpyrrole-N-methylimidazole (Py-Im) polyamides. sigmaaldrich.com These hairpin-shaped polyamides are designed for applications in biological and physicochemical studies. sigmaaldrich.com While not directly involving a 1-benzyl group, this work establishes the principle of using pyrrole-containing structures as the core of chemical probes. The pyrrole units are integral to the recognition properties of the polyamide, and the attached fluorophore provides the means of detection.

In a related area, other heterocyclic systems have been developed into fluorescent sensors for detecting inorganic cations. nih.gov A synthesized dye based on a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline core was shown to function as a sensor for cations like lead, zinc, and calcium. nih.gov The mechanism involves photo-induced electron transfer from a receptor part of the molecule to the fluorophore, a process that is altered upon ion binding, leading to a change in fluorescence. nih.gov This principle could readily be applied to a this compound scaffold, where the benzyl and ethoxy groups could be tuned to modulate the electronic properties of a fluorescent system.

Materials Science and Advanced Applications of 1 Benzyl 3 Ethoxy 1h Pyrrole

Incorporation of 1-benzyl-3-ethoxy-1H-pyrrole into Polymeric Materials

The functionalization of polymers with specific molecular units is a key strategy for developing materials with tailored properties. The structure of this compound makes it a promising candidate for incorporation into various polymer systems, either as a monomer to form a homopolymer, a comonomer in a copolymer, or as a functional additive.

Conducting Polymers and Optoelectronic Applications

Polypyrroles (PPy) are a well-established class of conducting polymers, valued for their high conductivity, environmental stability, and ease of synthesis. nih.govmdpi.com The properties of PPy can be finely tuned by introducing substituents onto the pyrrole (B145914) ring. mdpi.com The N-benzyl group on this compound can enhance the solubility and processability of the resulting polymer, a common challenge with unsubstituted PPy. mdpi.com The ethoxy group at the 3-position, being an electron-donating group, is expected to lower the oxidation potential of the monomer and narrow the bandgap of the corresponding polymer, which is advantageous for optoelectronic applications. scispace.comnih.gov

While research on the homopolymer of this compound is not available, studies on structurally similar monomers are highly informative. For instance, the electrochemical copolymerization of a related compound, 1-benzyl-2,5-di(thiophen-2-yl)-1H-pyrrole (a monomer with a benzyl (B1604629) group on the nitrogen), with 3,4-ethylenedioxythiophene (EDOT) has been shown to yield a material with impressive electrochromic properties. researchgate.net This copolymer exhibits multiple color changes—from claret red to yellow, green, and blue—under different applied potentials. researchgate.net Such multichromic behavior is highly desirable for applications like smart windows, displays, and sensors. The copolymer also demonstrated high optical contrast and fast switching times, crucial performance metrics for optoelectronic devices. researchgate.net

These findings suggest that a polymer derived from this compound could also exhibit interesting electrochromic and conducting properties, making it a target for research in optoelectronics.

Table 1: Optoelectronic Properties of a Copolymer Containing a Benzyl-Substituted Pyrrole Monomer Data based on a copolymer of 1-benzyl-2,5-di(thiophen-2-yl)-1H-pyrrole and EDOT. researchgate.net

| Property | Value/Description | Relevance in Optoelectronics |

| Color States (Oxidized) | Claret Red, Yellow, Green, Blue | Multi-color capability for advanced displays and electrochromic devices. |

| Optical Contrast (%) | High (Specific value not detailed in abstract) | High contrast ensures clear differentiation between on and off states. |

| Switching Time | Short (Specific value not detailed in abstract) | Fast response times are critical for displays and modulators. |

| Coloration Efficiency (cm²/C) | High (Specific value not detailed in abstract) | Indicates low power consumption for color change. |

Polymer Composites

Polymer composites are materials where a filler is added to a polymer matrix to enhance its properties. Incorporating conducting fillers into insulating polymers can create materials with tunable electrical conductivity, useful for applications like electrostatic discharge (ESD) protection, electromagnetic interference (EMI) shielding, and sensors. expresspolymlett.com

Polypyrrole is often used as a conducting filler. expresspolymlett.com It can be prepared in situ within a polymer matrix or blended as pre-synthesized nanoparticles. It is conceivable that this compound could be polymerized to create a conducting homopolymer or copolymer, which could then be used as a functional filler. The benzyl and ethoxy groups could improve the compatibility and dispersion of the polypyrrole derivative within various host polymer matrices, leading to composites with more uniform and reliable properties compared to those made with unsubstituted polypyrrole.

Supramolecular Assemblies and Self-Assembled Structures Involving this compound